2-Naphthylb-D-mannopyranoside
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Overview
Description
2-Naphthylb-D-mannopyranoside is a chromogenic substrate specifically designed for the detection and quantification of β-mannosidase enzyme activity. Upon hydrolysis by β-mannosidase, this substrate releases a colored product, 2-naphthol, which can be easily monitored spectrophotometrically . The compound has a molecular formula of C16H18O6 and a molecular weight of 306.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylb-D-mannopyranoside typically involves the glycosylation of 2-naphthol with a mannose derivative. The reaction is carried out under acidic or basic conditions, depending on the specific glycosyl donor used. Commonly, the reaction is catalyzed by Lewis acids such as boron trifluoride etherate or by using silver salts as promoters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylb-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by β-mannosidase, leading to the release of 2-naphthol.
Oxidation: The naphthyl group can undergo oxidation to form quinones.
Substitution: The hydroxyl groups on the mannose moiety can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: β-mannosidase enzyme under physiological conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrolysis: 2-naphthol and D-mannose.
Oxidation: Naphthoquinones.
Substitution: Various substituted mannopyranosides.
Scientific Research Applications
2-Naphthylb-D-mannopyranoside is widely used in scientific research for:
Enzyme Assays: It is used to measure β-mannosidase activity in various biological samples.
Microbial Screening: Screening for β-mannosidase-producing microorganisms.
Kinetics and Inhibition Studies: Studying the kinetics and inhibition of β-mannosidase enzymes.
Boron Neutron Capture Therapy (BNCT): A novel boron-containing α-D-mannopyranoside derivative has been evaluated for its potential in BNCT, showing promising results in terms of uptake, intracellular distribution, and tumor retention.
Mechanism of Action
The primary mechanism of action for 2-Naphthylb-D-mannopyranoside involves its hydrolysis by β-mannosidase. The enzyme cleaves the glycosidic bond, releasing 2-naphthol, which can be detected spectrophotometrically. This reaction is used to quantify β-mannosidase activity in various samples .
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl β-D-glucopyranoside: Similar in structure but with a glucose moiety instead of mannose.
4-Nitrophenyl β-D-mannopyranoside: Another substrate for β-mannosidase but releases 4-nitrophenol upon hydrolysis.
Uniqueness
2-Naphthylb-D-mannopyranoside is unique due to its specific use in detecting β-mannosidase activity and the ease of monitoring the reaction product, 2-naphthol, spectrophotometrically. This makes it a valuable tool in biochemical assays and research .
Properties
Molecular Formula |
C16H18O6 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxane-2,3,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)15(14(19)16(20)22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
InChI Key |
XCWQLPZEAPGDDX-RBGFHDKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O)CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(OC(C3O)O)CO)O |
Origin of Product |
United States |
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